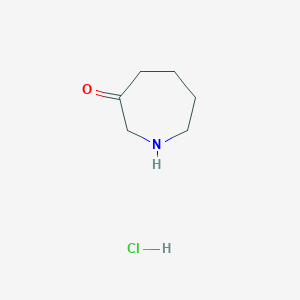

Azepan-3-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

azepan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-6-3-1-2-4-7-5-6;/h7H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBQGYSXJGCMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719918 | |

| Record name | Azepan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65326-54-7 | |

| Record name | Azepan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Azepan-3-one hydrochloride" synthesis from starting materials

An In-Depth Technical Guide to the Synthesis of Azepan-3-one Hydrochloride

Introduction

This compound is a seven-membered heterocyclic ketone that serves as a crucial building block in medicinal chemistry and drug development.[1][2] The azepane scaffold is a recurring motif in a wide array of biologically active compounds and approved pharmaceuticals.[2][3] The presence of a carbonyl group at the 3-position provides a reactive handle for further molecular elaboration, making it a versatile intermediate for creating diverse chemical libraries for drug discovery.

This technical guide offers a comprehensive exploration of the core synthetic methodologies for preparing this compound. It is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the underlying mechanistic rationale behind the synthetic choices. We will delve into several strategic pathways, including classical ring-forming reactions and modern cyclization techniques, supported by detailed protocols, comparative data, and mechanistic diagrams.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the azepan-3-one ring system can be approached from several distinct strategic angles. The primary challenges involve efficiently forming the seven-membered ring, which can be entropically disfavored compared to five- or six-membered rings, and precisely installing the ketone functionality at the C-3 position. The most prevalent and field-proven strategies include:

-

Dieckmann Condensation: This intramolecular Claisen condensation of a suitable N-protected diester is a classic and reliable method for forming cyclic β-keto esters, which are direct precursors to cyclic ketones.[4][5][6][7] The reaction is driven by the formation of a stable enolate of the product.

-

Schmidt Rearrangement: This reaction facilitates the ring expansion of a corresponding cyclohexanone derivative. By reacting a ketone with hydrazoic acid (HN₃) under acidic conditions, a nitrogen atom is inserted into the ring to form a lactam, which can then be further transformed.[8][9][10]

-

Intramolecular Cyclization: Building the ring from a linear, acyclic precursor offers high flexibility. Methods such as intramolecular reductive amination or other N-heterocyclization reactions can be employed to forge the crucial C-N bond to close the ring.[11][12]

Each of these pathways offers distinct advantages regarding starting material availability, scalability, and control over stereochemistry. The following sections will provide detailed examinations of these key methodologies.

Synthetic Pathway I: The Dieckmann Condensation Approach

The Dieckmann condensation is a powerful method for synthesizing 5- to 7-membered cyclic β-keto esters from acyclic diesters.[6] The subsequent hydrolysis and decarboxylation of this intermediate directly yield the desired cyclic ketone.

Causality and Mechanistic Insight

The reaction proceeds via a base-catalyzed intramolecular condensation. A strong base deprotonates the α-carbon of one ester group, generating an enolate. This nucleophilic enolate then attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[4][6] Elimination of an alkoxide ion yields the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the highly acidic α-hydrogen situated between the two carbonyl groups of the product, forming a stable enolate.[5] Acidic workup then provides the neutral β-keto ester, which is subsequently hydrolyzed and decarboxylated.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Azepan-3-one Hydrochloride (CAS 65326-54-7): Properties, Synthesis, and Applications

Introduction to a Versatile Heterocyclic Building Block

Azepan-3-one hydrochloride, identified by CAS number 65326-54-7, is a seven-membered heterocyclic compound belonging to the azepane family. The azepane ring system, a saturated seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are integral to the structure of numerous bioactive molecules and over 20 FDA-approved drugs, demonstrating a wide range of pharmacological activities including anti-cancer, anti-tubercular, and antimicrobial properties.[1][4] The conformational flexibility of the seven-membered ring allows for optimal binding to a variety of biological targets, making it a highly valuable motif in modern drug discovery.[4]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, representative synthesis, chemical reactivity, and applications of this compound. By elucidating the core characteristics of this compound, this document aims to empower scientists to effectively utilize it as a strategic building block in the synthesis of novel and complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound is typically supplied as a white to off-white crystalline solid.[5] Its hydrochloride salt form enhances stability and solubility in aqueous media, which is often advantageous for reaction setup and handling.[5] Proper storage is critical to maintain its integrity; the compound should be kept in a tightly sealed container under an inert atmosphere and stored in a freezer at temperatures of -20°C to prevent degradation from moisture and air.[6][7]

A summary of its key properties is presented in Table 1.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 65326-54-7 | [6][8] |

| Molecular Formula | C₆H₁₂ClNO | [5][6][8] |

| Molecular Weight | 149.62 g/mol | [5][6][8] |

| IUPAC Name | 3-azepanone hydrochloride | |

| Synonyms | 3H-Azepin-3-one, hexahydro-, hydrochloride; AZEPAN-3-ONE HCL | [6][8] |

| SMILES | C1CCNCC(=O)C1.Cl | [5][6] |

| Appearance | White crystalline solid | [5] |

| Purity | Typically ≥97% | [6][8] |

| Solubility | Readily soluble in water and various organic solvents. | [5] |

| Storage | Store at -20°C, sealed, away from moisture. | [6][7] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [6][8] |

| logP (Predicted) | 0.75 - 1.46 | [6][8] |

Representative Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in publicly available literature, a logical and efficient pathway can be proposed based on established organic chemistry principles. A common and effective strategy for constructing cyclic ketones is the Dieckmann condensation, which involves the intramolecular cyclization of a suitable dicarboxylic acid ester.

The causality for this choice rests on the high reliability and yields associated with the Dieckmann condensation for forming 5- to 7-membered rings. The subsequent hydrolysis and decarboxylation step is a classic, high-yielding transformation. This multi-step process offers a robust and scalable route from commercially available starting materials.

Step-by-Step Experimental Protocol (Representative)

-

Step 1: Dieckmann Condensation. A suitable linear diester, such as N-protected diethyl 4-aminopimelate, is treated with a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide in an anhydrous, aprotic solvent (e.g., toluene or THF). The choice of a non-nucleophilic base is critical to promote intramolecular cyclization by deprotonating the α-carbon without causing competing intermolecular reactions or ester hydrolysis. The reaction is typically heated to drive the cyclization to completion, yielding the cyclic β-keto ester intermediate.

-

Step 2: Hydrolysis and Decarboxylation. The crude β-keto ester from the previous step is subjected to acidic hydrolysis and decarboxylation. This is efficiently achieved by heating the intermediate in an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid. This single operation removes the ester group and generates the desired ketone, yielding the N-protected azepan-3-one.

-

Step 3: Deprotection. If an N-protecting group (e.g., benzyl) was used, it must be removed. For a benzyl group, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is the standard, clean, and high-yielding method. This step yields the free base, Azepan-3-one.

-

Step 4: Salt Formation. The purified Azepan-3-one free base is dissolved in a suitable anhydrous solvent like diethyl ether or ethyl acetate. A stoichiometric amount of hydrochloric acid (often as a solution in ether or dioxane) is added dropwise. The hydrochloride salt typically precipitates out of the solution as a solid.

-

Purification. The final product, this compound, is collected by filtration, washed with cold anhydrous ether to remove any residual impurities, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed if higher purity is required. Each step's success would be validated by standard analytical techniques such as TLC, NMR, and MS to confirm the identity and purity of the intermediates and final product.

Predicted Spectral Data Analysis

While raw spectral data is not consistently available across public domains, the structure of this compound allows for an accurate prediction of its key spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show several multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring. The protons alpha to the carbonyl group (at C2 and C4) would be the most deshielded and appear further downfield. Protons alpha to the positively charged nitrogen atom (at C7) would also be significantly downfield. The N-H proton of the ammonium salt would likely appear as a broad singlet, potentially further downfield.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the azepane ring. The most characteristic and downfield signal will be that of the carbonyl carbon (C3), expected in the range of 205-215 ppm. The carbons adjacent to the nitrogen (C2 and C7) will appear in the 40-60 ppm range, while the remaining methylene carbons will be found further upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1710-1725 cm⁻¹ , which is characteristic of a saturated cyclic ketone C=O stretch. Additionally, a very broad and strong absorption in the 2400-2800 cm⁻¹ range is expected, corresponding to the N⁺-H stretch of the secondary ammonium salt.

-

Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), the compound would be detected in positive ion mode. The expected peak would correspond to the molecular ion of the free base [M+H]⁺, with a calculated m/z of approximately 114.09, corresponding to the protonated form of C₆H₁₁NO.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its ketone functional group. This carbonyl moiety serves as an electrophilic handle for a wide array of chemical transformations, allowing for the elaboration of the azepane scaffold into more complex and functionally diverse molecules.

-

Reduction: The ketone can be easily reduced to the corresponding secondary alcohol, Azepan-3-ol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a hydroxyl group that can be used for further functionalization.

-

Reductive Amination: This is one of the most powerful reactions for this scaffold. Treatment with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) directly forms a new C-N bond, providing access to a diverse library of 3-aminoazepane derivatives. This is a cornerstone reaction in combinatorial chemistry for drug discovery.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols with new carbon-carbon bonds.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an exocyclic double bond, providing a scaffold for further reactions like Michael additions or olefin metathesis.

Applications in Research and Drug Discovery

The primary application of this compound is as a versatile intermediate in the synthesis of pharmacologically active compounds.[5] The azepane motif is a key structural feature in drugs targeting a wide array of conditions.[1][3] For example, the drug Tolazamide, used to treat type 2 diabetes, contains an azepane ring.[4]

By providing a synthetically accessible azepane core with a reactive ketone handle at the 3-position, this compound enables:

-

Scaffold Elaboration: Researchers can readily build upon the azepane ring to explore structure-activity relationships (SAR). The ketone allows for the introduction of diverse functional groups and side chains, which is fundamental to optimizing a compound's potency, selectivity, and pharmacokinetic properties.[9]

-

Library Synthesis: The straightforward reactivity of the ketone, particularly in reductive amination, makes this compound an ideal starting material for the parallel synthesis of compound libraries. These libraries can then be screened against various biological targets to identify new hit compounds.

-

Access to Novel Chemical Space: The flexible, three-dimensional nature of the azepane ring is often advantageous for bioactivity compared to flat, aromatic systems.[4] Using this building block allows medicinal chemists to explore novel and patentable chemical space.[9]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [10] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [10] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [10] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [10] |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust.

-

Storage: Store in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents and strong acids.[11] The recommended storage condition is in a freezer at -20°C under an inert atmosphere.[7]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[11]

References

Click to expand

- ChemScene. 65326-54-7 | this compound.

- Chemsrc. This compound | CAS#:65326-54-7.

- Sigma-Aldrich. This compound | 65326-54-7.

- X-Mol. Bestselling this compound.

- Henan Aochuang Chemical Co.,Ltd. This compound.

- BLD Pharm. 65326-54-7|this compound.

- Fisher Scientific.

- Carl ROTH.

- Sigma-Aldrich. This compound (Korean).

- PubChem. 3-Aminoazepan-2-one hydrochloride.

- PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

- ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

- Life Chemicals. C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.

- NIH. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.

- Smolecule. Buy Azepan-3-one | 171257-01-5.

- Wikipedia. Azepane.

- Benchchem. An In-depth Technical Guide to the Synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile Precursors.

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azepane - Wikipedia [en.wikipedia.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 6. chemscene.com [chemscene.com]

- 7. 65326-54-7|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | CAS#:65326-54-7 | Chemsrc [chemsrc.com]

- 9. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Spectral Analysis of Azepan-3-one Hydrochloride

Introduction

Azepan-3-one hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the seven-membered azepane ring system, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of both a ketone functional group and a secondary amine (in its protonated hydrochloride salt form) imparts unique physicochemical properties and reactivity to the molecule. A thorough understanding of its structure and spectral characteristics is paramount for its effective utilization in research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for selecting appropriate analytical techniques and interpreting the resulting data.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO | [1], [2] |

| Molecular Weight | 149.62 g/mol | , [2] |

| CAS Number | 65326-54-7 | [1] |

| Physical Form | Solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of the atoms in the molecule.

Experimental Protocol: NMR Analysis

A detailed, step-by-step methodology for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is a good choice as it will readily dissolve the hydrochloride salt and allow for the exchange of the labile N-H protons, which can aid in peak assignment.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the assignment of N-H protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the N-H protons will disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts for carbon atoms (typically 0-220 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

The following diagram illustrates the general workflow for NMR analysis:

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the seven-membered ring. The protonation of the nitrogen atom will have a significant deshielding effect on the adjacent protons.

The structure and numbering of this compound for NMR analysis is as follows:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| N-H₂⁺ | 8.0 - 9.5 | Broad singlet | 2H | The protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad signal. This signal would disappear upon D₂O exchange. |

| H-2 | 3.5 - 3.8 | Triplet | 2H | These protons are adjacent to the protonated nitrogen, leading to a strong deshielding effect. They will be split by the protons on C7. |

| H-4 | 2.8 - 3.1 | Triplet | 2H | These protons are alpha to the carbonyl group, which causes a deshielding effect. They will be split by the protons on C5. |

| H-7 | 3.2 - 3.5 | Multiplet | 2H | These protons are adjacent to the protonated nitrogen, resulting in deshielding. They will be split by the protons on C2 and C6. |

| H-5 | 1.8 - 2.1 | Multiplet | 2H | These protons are in a standard aliphatic environment and will be split by the protons on C4 and C6. |

| H-6 | 1.8 - 2.1 | Multiplet | 2H | These protons are in an aliphatic environment and will be split by the protons on C5 and C7. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield signal.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O (C3) | 205 - 215 | The carbonyl carbon of a ketone typically appears in this downfield region. |

| C2 | 45 - 55 | This carbon is adjacent to the protonated nitrogen, causing a significant downfield shift. |

| C4 | 35 - 45 | This carbon is alpha to the carbonyl group, leading to a deshielding effect. |

| C7 | 40 - 50 | This carbon is adjacent to the protonated nitrogen, resulting in a downfield shift. |

| C5 | 25 - 35 | This carbon is in a standard aliphatic environment. |

| C6 | 20 - 30 | This carbon is in a standard aliphatic environment. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the absorptions of the carbonyl group and the secondary ammonium salt.

Experimental Protocol: IR Analysis

A standard procedure for obtaining the IR spectrum is as follows:

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is commonly used.

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

-

-

Data Acquisition:

-

Place the KBr pellet or the ATR crystal in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

-

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance | Rationale |

| 2800 - 3200 | N-H₂⁺ stretch | Broad, strong | The stretching vibration of the N-H bonds in the secondary ammonium salt gives rise to a broad and intense absorption in this region. |

| 1710 - 1730 | C=O stretch | Sharp, strong | This is the characteristic absorption for the carbonyl group of a saturated cyclic ketone.[3] |

| 1560 - 1620 | N-H₂⁺ bend | Medium | The bending vibration of the N-H₂⁺ group in a secondary amine salt is expected in this region.[2][4] |

| 2850 - 3000 | C-H stretch | Medium to strong | These absorptions are due to the stretching vibrations of the C-H bonds in the methylene groups of the azepane ring. |

| 1100 - 1300 | C-N stretch | Medium | The stretching vibration of the C-N bond is expected in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Analysis

A general procedure for obtaining the mass spectrum is:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system like an HPLC.

-

-

Ionization:

-

Electrospray ionization (ESI) is a suitable technique for this polar and pre-charged molecule. ESI will likely produce the protonated molecular ion of the free base, [M+H]⁺.

-

-

Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A mass spectrum is generated, showing the relative abundance of the different ions.

-

-

Tandem MS (MS/MS):

-

To obtain fragmentation information, the ion of interest (e.g., the [M+H]⁺ ion) can be selected and subjected to collision-induced dissociation (CID). This will provide a product ion spectrum that reveals the fragmentation pathways.

-

Predicted Mass Spectrum

The mass spectrum of this compound, under ESI conditions, is expected to show the molecular ion of the free base, Azepan-3-one (C₆H₁₁NO, molecular weight 113.16 g/mol ).

-

Molecular Ion: The primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of 114.12.

-

Fragmentation Pattern: The fragmentation of cyclic ketones and amines can be complex.[5] Plausible fragmentation pathways for the [M+H]⁺ ion of Azepan-3-one include:

-

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines.

-

Cleavage adjacent to the carbonyl group: The carbonyl group can also direct fragmentation.

-

Ring-opening and subsequent fragmentation: The seven-membered ring can open, followed by the loss of small neutral molecules.

-

A proposed fragmentation pathway is illustrated below:

Data Integration and Structural Confirmation

The definitive confirmation of the structure of this compound comes from the synergistic integration of all spectral data.

-

Mass Spectrometry confirms the molecular weight of the free base.

-

IR Spectroscopy identifies the key functional groups: the ketone (C=O) and the secondary ammonium salt (N-H₂⁺).

-

¹³C NMR Spectroscopy confirms the number of unique carbon environments, including the characteristic downfield shift of the carbonyl carbon.

-

¹H NMR Spectroscopy , through chemical shifts, integration, and coupling patterns, provides the detailed connectivity of the protons, allowing for the complete elucidation of the molecular structure. The disappearance of the N-H signal upon D₂O exchange further solidifies the assignment.

Conclusion

This technical guide has provided a comprehensive predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and the underlying principles, researchers, scientists, and drug development professionals can confidently interpret their own experimental data to verify the structure and purity of this important heterocyclic building block. The detailed experimental protocols also offer practical guidance for obtaining high-quality spectral data. The integration of these spectroscopic techniques provides a powerful and self-validating system for the thorough characterization of this compound, ensuring its appropriate use in further research and development endeavors.

References

-

ChemSrc. This compound | CAS#:65326-54-7. [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

-

Beynon, J. H., Saunders, R. A., & Williams, A. E. (1964). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 18(5), 154-154. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]

-

ChemSrc. This compound | CAS#:65326-54-7. [Link]

-

Meléndez, E., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A, 126(35), 6036-6044. [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-25. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15793166, Azepan-3-one. [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

-

Wikipedia. Amine. [Link]

-

Aluminum Chemist. (2021, April 17). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols [Video]. YouTube. [Link]

-

Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(13), 2913-2920. [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884). [Link]

-

University of Calgary. Spectroscopy Tutorial: Amines. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6603077, 3-(Azepan-1-yl)-1-(4-methoxyphenyl)propan-1-one hydrochloride. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

-

Royal Society of Chemistry. CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. [Link]

-

Crombie, L., et al. (1988). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 1988, 1251-1259. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12228562, 3-Aminoazepan-2-one hydrochloride. [Link]

-

University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf. [Link]

-

Spectra Analysis. Infrared Spectra of Controlled Substances. [Link]

Sources

- 1. This compound | CAS#:65326-54-7 | Chemsrc [chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

Determining the Solubility of Azepan-3-one Hydrochloride: An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of Azepan-3-one hydrochloride in various organic solvents. This compound is a key building block in medicinal chemistry, and a thorough understanding of its solubility is paramount for successful drug design, formulation, and manufacturing. This document moves beyond a simple data sheet to offer a detailed exploration of the theoretical underpinnings of solubility, a robust, step-by-step experimental protocol for solubility determination, and guidance on data interpretation. By grounding our discussion in the principles of physical chemistry and established pharmaceutical analysis techniques, this guide aims to empower researchers to generate reliable and reproducible solubility data, thereby accelerating the drug development pipeline.

Introduction to this compound and the Critical Role of Solubility

This compound (C₆H₁₂ClNO, MW: 149.62 g/mol ) is a heterocyclic compound of significant interest in the pharmaceutical industry.[1][2] Its azepane core is a privileged scaffold found in a variety of biologically active molecules. As a hydrochloride salt, the compound exhibits enhanced stability and aqueous solubility, traits often desirable in active pharmaceutical ingredients (APIs).[3] However, during synthesis, purification, and formulation development, understanding its solubility in organic solvents is equally, if not more, critical.

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates many aspects of drug development.[4][5][6] Inadequate solubility can lead to poor bioavailability, difficulties in formulation, and challenges in achieving desired dosages.[4] For a compound like this compound, knowledge of its solubility profile in organic solvents is essential for:

-

Reaction Optimization: Selecting appropriate solvents for synthesis and derivatization reactions.

-

Purification Strategies: Developing efficient crystallization and chromatographic purification methods.

-

Formulation Development: Identifying suitable solvent systems for creating stable and effective drug delivery systems.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo testing.

This guide will provide the necessary theoretical background and practical instructions to systematically evaluate the solubility of this compound.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" provides a rudimentary but useful starting point. For a polar, ionic compound like this compound, solubility is expected to be higher in polar solvents. The key factors influencing solubility include:

-

Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, are more likely to solvate the ions of this compound, overcoming the lattice energy of the crystal.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. However, this relationship must be determined empirically.

-

pH: As a hydrochloride salt of a secondary amine, the ionization state of this compound is pH-dependent. In non-aqueous systems, the acidity or basicity of the solvent can influence solubility.[7]

A deeper understanding of these principles allows for a more rational selection of solvents for screening and can aid in the interpretation of experimental results.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][8] The following protocol is a detailed adaptation of this method for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but the optimal time should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations of this compound.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.

-

Calculate the solubility of this compound in the original organic solvent by taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison between different solvents.

Table 1: Illustrative Solubility Data for this compound at 25 °C

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) |

| Methanol | 32.7 | [Experimental Value] |

| Ethanol | 24.5 | [Experimental Value] |

| Isopropanol | 19.9 | [Experimental Value] |

| Acetonitrile | 37.5 | [Experimental Value] |

| Dimethylformamide (DMF) | 36.7 | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] |

Note: The values in this table are placeholders and must be determined experimentally.

The interpretation of the solubility data should consider the physicochemical properties of the solvents. For instance, a higher solubility in protic solvents like methanol and ethanol compared to aprotic solvents like acetonitrile would suggest that hydrogen bonding plays a significant role in the dissolution process.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. By following the detailed experimental protocol and adhering to the principles of good scientific practice, researchers can generate high-quality, reliable solubility data. This information is invaluable for making informed decisions throughout the drug development process, from early-stage discovery to final product formulation. A thorough understanding of solubility is not merely an academic exercise but a critical component of successful pharmaceutical development.

References

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link][4]

-

Jorgensen, W. L., & Duffy, E. M. (2002). Experimental and Computational Methods Pertaining to Drug Solubility. Advanced Drug Delivery Reviews, 54(3), 355-366.[5]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link][8]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link][7]

-

Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Retrieved from [Link][6]

-

PubChem. (n.d.). Azepan-3-one. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. CAS 2007916-48-3: 1H-Azepine-3-carboxylic acid, hexahydro-… [cymitquimica.com]

- 4. rheolution.com [rheolution.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 7. pharmatutor.org [pharmatutor.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. This compound | 65326-54-7 [sigmaaldrich.com]

Azepan-3-one Hydrochloride: A Keystone Building Block for Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Ascendancy of the Azepane Scaffold

In the landscape of medicinal chemistry, the structural architecture of a molecule is paramount to its biological function. Among the myriad of heterocyclic systems, the seven-membered azepane ring has emerged as a privileged scaffold, integral to the structure of numerous natural products and clinically significant pharmaceuticals. Its conformational flexibility allows for an optimal three-dimensional arrangement of pharmacophoric groups, enhancing binding affinity and selectivity to biological targets. This guide focuses on Azepan-3-one hydrochloride , a versatile and highly valuable building block that serves as a strategic linchpin for the synthesis of diverse and complex azepane derivatives. We will explore its synthesis, delve into its rich and varied reactivity, and showcase its application in the construction of sophisticated molecular frameworks, providing both field-proven insights and detailed, actionable protocols.

Foundational Knowledge: Properties and Synthesis

A thorough understanding of a building block's fundamental characteristics is the bedrock of its effective utilization in synthesis.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. A summary of its key properties is provided below.

| Property | Value | Reference |

| CAS Number | 65326-54-7 | [1] |

| Molecular Formula | C₆H₁₂ClNO | [1] |

| Molecular Weight | 149.62 g/mol | [1] |

| Appearance | White crystalline solid | - |

| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, Methanol) | - |

| Storage | Store at -20°C, sealed, away from moisture | [1] |

Strategic Synthesis of the Azepan-3-one Core

The construction of the seven-membered azepane ring is a non-trivial synthetic challenge. While numerous methods exist for azepane synthesis in general, two strategies are particularly relevant for accessing the azepan-3-one core: classical ring-closing reactions and modern ring-expansion techniques.

Classical Approach: The Dieckmann Condensation

A robust and well-established route involves the intramolecular cyclization of a linear N-protected diester, known as the Dieckmann condensation.[2][3][4][5][6] This approach builds the ring first, followed by functional group manipulation.

-

Causality: The choice of a strong base (e.g., NaH, NaOEt) is critical to generate the requisite enolate from the α-carbon of one ester group. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl of the second ester to form the seven-membered ring. The reaction is driven to completion by the deprotonation of the resulting, highly acidic β-keto ester. Subsequent acidic hydrolysis and decarboxylation unmask the ketone at the 3-position. The nitrogen must be protected (e.g., with a Boc or Cbz group) to prevent interference with the base and the electrophilic ester sites.

State-of-the-Art Approach: Photochemical Ring Expansion

A groundbreaking recent strategy involves the photochemical dearomative ring expansion of nitroarenes.[7][8][9][10][11] This method transforms a simple, flat aromatic starting material into a complex, three-dimensional saturated heterocycle in just two steps.

-

Mechanism & Rationale: This process is mediated by blue light and involves the conversion of an aromatic nitro group into a highly reactive singlet nitrene.[7][8] This intermediate triggers a rearrangement of the six-membered benzene ring into a seven-membered 3H-azepine system. A subsequent hydrogenation step reduces the double bonds and the amidine functionality to furnish the saturated azepane. The major advantage of this method is its modularity; the substitution pattern on the starting nitroarene directly translates to the substitution pattern on the final azepane product, offering streamlined access to a wide array of complex derivatives.[8]

The Synthetic Versatility of Azepan-3-one: A Dual-Reactivity Hub

This compound is a powerful synthetic tool precisely because it contains two distinct and orthogonally reactive functional groups: a secondary amine (masked as its hydrochloride salt) and a ketone. This dual nature allows for a multitude of selective transformations, enabling rapid diversification and the construction of complex molecular libraries.

Transformations at the Carbonyl Group

The ketone functionality is a prime site for introducing carbon- and nitrogen-based substituents.

-

Reductive Amination: This is arguably one of the most powerful reactions for this building block. The ketone can be condensed with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This reliably produces 3-aminoazepane derivatives, a crucial scaffold in many bioactive molecules.[12]

-

Nucleophilic Addition: Grignard reagents and organolithiums can add to the carbonyl to form tertiary alcohols at the C3 position. This introduces a new stereocenter and a valuable hydroxyl handle for further functionalization.

-

α-Functionalization: After N-protection, the α-protons at C2 and C4 become accessible for deprotonation with a strong base (e.g., LDA) to form an enolate. This nucleophilic enolate can then be trapped with various electrophiles (alkyl halides, acyl chlorides) to install substituents adjacent to the carbonyl.

Transformations at the Secondary Amine

The secondary amine, after neutralization of the hydrochloride salt, is a versatile nucleophile. N-protection (e.g., with a Boc group) is often a prudent first step before manipulating the ketone, but direct functionalization is also common.

-

N-Alkylation and N-Acylation: Standard reactions with alkyl halides (Sₙ2) or acyl chlorides/anhydrides provide straightforward access to a vast array of N-substituted derivatives.[13]

-

Buchwald-Hartwig N-Arylation: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C(aryl)-N bonds.[14][15][16][17] It allows for the direct coupling of the azepane nitrogen with a wide range of aryl and heteroaryl halides or triflates, providing access to compounds with significant therapeutic potential. The choice of phosphine ligand is critical for reaction efficiency and scope.[17]

Bifunctional Reactivity: Building Fused Systems

The true power of Azepan-3-one lies in its ability to use both reactive sites in concert to build complex, fused polycyclic systems. For example, reaction with hydrazine derivatives can lead to the formation of pyrazolo[3,4-c]azepanes.[18][19]

-

Rationale: The reaction typically proceeds via initial condensation of the hydrazine with the ketone to form a hydrazone. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second hydrazine nitrogen onto a suitable electrophilic site (or via an oxidative process), forges the new heterocyclic ring fused to the azepane core.

Application Spotlight: From Building Block to Bioactive Candidate

The synthetic pathways unlocked by this compound directly feed into drug discovery programs. The azepane scaffold is present in numerous approved drugs and clinical candidates, valued for its ability to project substituents into 3D space and escape the "flatland" of aromatic-heavy compounds.

The ability to rapidly generate libraries of diverse azepane derivatives from a single, common intermediate like Azepan-3-one is a significant accelerant for structure-activity relationship (SAR) studies. By systematically varying the substituents at the C3 and N1 positions, medicinal chemists can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties (ADME).

Validated Experimental Protocols

The following protocols are provided as detailed, self-validating procedures for key transformations of this compound.

Protocol 1: Synthesis of 3-(Benzylamino)azepane via Reductive Amination

-

Objective: To demonstrate the formation of a C-N bond at the C3 position.

-

Rationale: This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent that is stable in acidic conditions, making it ideal for the in situ reduction of the iminium ion formed from the ketone and benzylamine. Acetic acid acts as a catalyst for iminium formation.

Materials & Equipment:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Acetic acid (catalytic amount, ~5 mol%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dichloromethane.

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

-

Add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid. Stir the mixture for 1 hour at room temperature to facilitate imine formation.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.

-

In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq). The reaction may bubble slightly.

-

Stir the reaction at room temperature for 12-18 hours.

-

Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate/hexanes with 1% triethylamine) to yield the pure 3-(benzylamino)azepane.

-

Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of 1-Boc-azepan-3-one

-

Objective: To protect the secondary amine, enabling selective reactions at the ketone's α-positions.

-

Rationale: The Boc (tert-butoxycarbonyl) group is a standard protecting group for amines. It is stable to a wide range of non-acidic conditions (e.g., organometallic reagents, basic conditions for enolate formation) but can be easily removed with acid (e.g., TFA or HCl).

Materials & Equipment:

-

This compound (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) (2.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard laboratory glassware

Procedure:

-

Suspend this compound (1.0 eq) in DCM in a round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise. The first equivalent neutralizes the HCl salt, and the second acts as a base for the protection reaction.

-

In a separate flask, dissolve Boc₂O (1.1 eq) in a small amount of DCM.

-

Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC (staining with ninhydrin will show the disappearance of the free amine).

-

Upon completion, wash the reaction mixture with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography (ethyl acetate/hexanes).

-

Characterization: Confirm the structure by ¹H NMR, observing the characteristic Boc peak at ~1.4 ppm.

Conclusion: A Versatile Scaffold for Future Discovery

This compound is more than a simple chemical; it is a strategic entry point into the rich and biologically relevant chemical space of saturated seven-membered heterocycles. Its dual reactivity, coupled with both classical and modern synthetic routes for its preparation, ensures its place as a staple building block in the toolkit of organic and medicinal chemists. The ability to leverage this single precursor to rapidly generate diverse and complex molecular architectures underscores its immense value in accelerating the discovery of next-generation therapeutics.

References

-

Title: Dieckmann condensation. Source: Grokipedia. URL: [Link]

-

Title: Dieckmann Condensation – Online Organic Chemistry Tutor. Source: Online Organic Chemistry Tutor. URL: [Link]

-

Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Source: PubMed. URL: [Link]

-

Title: Dieckmann Condensation. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Dieckmann condensation. Source: Wikipedia. URL: [Link]

-

Title: Dieckmann condensation – An Intramolecular Claisen Reaction. Source: Chemistry Steps. URL: [Link]

-

Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Source: The University of Manchester. URL: [Link]

-

Title: Synthesis of Functionalized Benzo[f]pyrazolo[1,5-a][2][7]diazepines via Rh(III)-Catalyzed Cascade Annulation of 5-Amino-1-aryl-pyrazoles with Iodonium Ylides. Source: ACS Publications. URL: [Link]

-

Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Source: Research Explorer - The University of Manchester. URL: [Link]

-

Title: Paper published! Raquel's work under the supervision of Daniele Leonori was published on Nature Chemistry. Source: PhotoReact. URL: [Link]

-

Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes | Request PDF. Source: ResearchGate. URL: [Link]

-

Title: Beckmann rearrangement. Source: Wikipedia. URL: [Link]

-

Title: Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Source: NIH National Library of Medicine. URL: [Link]

-

Title: Recent developments in selective N-arylation of azoles. Source: Chemical Communications (RSC Publishing). URL: [Link]

- Title: A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride.

-

Title: A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones. Source: Der Pharma Chemica. URL: [Link]

-

Title: Synthesis of tetrazole fused azepanes and quantum chemical topology study on the mechanism of the intramolecular cycloaddition reaction. Source: RSC Publishing. URL: [Link]

-

Title: Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Source: ResearchGate. URL: [Link]

-

Title: Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Source: ACS Publications. URL: [Link]

-

Title: Recent Progress Concerning the N-Arylation of Indoles. Source: MDPI. URL: [Link]

-

Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Source: ACS Publications. URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. grokipedia.com [grokipedia.com]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 7. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. Paper published! Raquel's work under the supervision of Daniele Leonori was published on Nature Chemistry PhotoReact [photoreact.eu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of tetrazole fused azepanes and quantum chemical topology study on the mechanism of the intramolecular cycloaddition reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

Azepan-3-one Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Nature of the Azepane Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents due to their favorable pharmacological and pharmacokinetic properties. The azepane ring, a seven-membered nitrogen-containing heterocycle, is one such "privileged scaffold".[1][2] Its inherent three-dimensional structure and conformational flexibility allow it to present substituents in precise spatial orientations, enabling optimal interactions with a wide variety of biological targets.[2] This structural advantage has led to the incorporation of the azepane motif into more than 20 FDA-approved drugs, which are used to treat a wide spectrum of diseases, including cancer, diabetes, and viral infections.[3][4] Azepane-based compounds have demonstrated a vast array of pharmacological activities, including anticancer, anti-tubercular, and anti-Alzheimer's properties.[4]

This guide focuses on a particularly valuable and versatile starting material for harnessing the potential of this scaffold: Azepan-3-one hydrochloride . With its seven-membered ring and a strategically placed ketone functional group, this compound serves as an ideal entry point for the synthesis of diverse chemical libraries aimed at discovering novel therapeutics. The ketone provides a reactive handle for a multitude of chemical transformations, most notably reductive amination, allowing for the systematic exploration of chemical space around the core structure.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental to its effective use in synthesis and screening protocols.

| Property | Value | Source |

| CAS Number | 65326-54-7 | [5][6] |

| Molecular Formula | C₆H₁₂ClNO | [5][6] |

| Molecular Weight | 149.62 g/mol | [5][6] |

| Appearance | White crystalline solid | [6] |

| Storage Conditions | Store in freezer under -20°C, keep in dark place, inert atmosphere | [7][8] |

| SMILES | C1CCNCC(=O)C1.Cl | [5] |

Core Research Application 1: Central Nervous System (CNS) Drug Discovery

The azepane scaffold has shown significant promise in the development of agents targeting the CNS.[9] Its ability to cross the blood-brain barrier and interact with various neurological targets makes it an attractive framework for addressing conditions like pain, anxiety, depression, and neurodegenerative diseases.[9][10] For instance, novel bicyclic azepanes have been identified as potent inhibitors of monoamine transporters (norepinephrine and dopamine), which are key targets in neuropsychiatric disorders.[10][11]

This compound is an excellent precursor for generating libraries of 3-aminoazepane derivatives, which can be screened for CNS activity. The ketone at the 3-position can be readily converted into a diverse set of secondary and tertiary amines through reductive amination.

Experimental Workflow: Library Synthesis via Reductive Amination

This workflow outlines the generation of a 3-aminoazepane library for CNS target screening. The core reaction is the direct reductive amination of this compound with a diverse panel of primary or secondary amines.

Caption: Reductive amination workflow for library synthesis.

Detailed Protocol: Parallel Reductive Amination

-

Array Preparation : In a 96-well plate, add a solution of this compound (1.0 eq) in dichloroethane (DCE) to each well.

-

Amine Addition : To each well, add a unique primary or secondary amine (1.1 eq) from a pre-prepared amine library stock solution.

-

Reducing Agent : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to each well. The choice of a milder reducing agent like NaBH(OAc)₃ is crucial as it does not readily reduce the ketone starting material, allowing for the formation of the imine intermediate prior to reduction.[12]

-

Reaction : Seal the plate and agitate at room temperature for 12-24 hours.

-

Workup : Quench the reaction by adding saturated sodium bicarbonate solution. Extract the products using a liquid handler with dichloromethane (DCM).

-

Purification : The crude products can be purified via high-throughput silica gel chromatography.

-

Screening : The resulting library of 3-aminoazepane derivatives is then ready for high-throughput screening against a panel of CNS targets (e.g., GPCRs, ion channels, transporters).

Core Research Application 2: Oncology Drug Discovery

The azepane scaffold is also a key component in the development of novel anticancer agents.[3] A particularly promising application is in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death via a mechanism known as synthetic lethality.[1] The azepine-dione core has been identified as a promising scaffold for novel PARP-1 inhibitors, as the dione functionality can mimic the nicotinamide moiety of NAD+, the natural substrate for PARP-1.[1]

While Azepan-3-one has only one ketone, it serves as a foundational block to build more complex structures that can effectively target the PARP catalytic domain.

Synthetic Strategy and Mechanism of Action

A potential research direction involves the synthetic elaboration of the Azepan-3-one core to introduce a second carbonyl group or a bioisostere, thereby creating a novel PARP inhibitor scaffold. The existing ketone can be used as an anchor point to build out structures that occupy the nicotinamide-binding pocket of the PARP enzyme.

Caption: Mechanism of synthetic lethality via PARP inhibition.

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for innovation in drug discovery. Its privileged azepane core provides a foundation with proven biological relevance, while the reactive ketone functionality unlocks access to a vast and diverse chemical space. By leveraging established and robust synthetic methodologies like reductive amination, researchers can efficiently generate libraries of novel compounds. These libraries are invaluable for screening against critical therapeutic targets in areas of high unmet medical need, such as CNS disorders and oncology. The strategic application of this compound can significantly accelerate the journey from a starting material to a potential clinical candidate.

References

-

Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

-

Alam, M. J., & Antonisamy, B. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. ACS Omega, 6(32), 20765-20787. [Link]

-

Gryn'ova, G., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

-

Gryn'ova, G., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed. [Link]

-

Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

-

Autech. (n.d.). Bestselling this compound. Autech. [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 7. This compound | 65326-54-7 [sigmaaldrich.com]

- 8. 65326-54-7|this compound|BLD Pharm [bldpharm.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Use of Azepan-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Azepan-3-one hydrochloride (CAS No. 65326-54-7) is a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery.[1] As a key building block in the synthesis of novel therapeutic agents, its safe and effective handling is paramount in the research and development pipeline. This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound, grounded in established scientific principles and field-proven insights. This document is intended to empower researchers to work confidently and safely with this compound, ensuring both personal safety and the integrity of their research.

Compound Profile and Hazard Identification

A thorough understanding of the intrinsic properties and associated hazards of this compound is the foundation of safe laboratory practice.

Chemical Identity:

| Identifier | Value |

| IUPAC Name | 3-azepanone hydrochloride[2] |

| CAS Number | 65326-54-7 |

| Molecular Formula | C₆H₁₂ClNO |

| Molecular Weight | 149.62 g/mol |

| Physical Form | Solid[2] |

GHS Hazard Classification:

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following hazard statements apply:

-

H302: Harmful if swallowed. [2]

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

Signal Word: Warning [2]

It is crucial to internalize these hazards as they inform every aspect of the handling, storage, and emergency procedures outlined in this guide. The subsequent sections will detail the causality behind these classifications and provide actionable protocols to mitigate the associated risks.

Prudent Practices for Safe Handling and Use

The handling of this compound necessitates a proactive and informed approach to minimize exposure and ensure a safe laboratory environment. The following protocols are based on a combination of specific compound data and established best practices for handling chemicals with similar hazard profiles.

Engineering Controls: The First Line of Defense

Primary containment and ventilation are critical to minimizing the risk of inhalation and dermal exposure.

-

Chemical Fume Hood: All weighing, reconstitution, and aliquotting of solid this compound, as well as any reactions involving this compound, must be conducted in a certified chemical fume hood. This engineering control is non-negotiable and serves to capture any dust or vapors at the source, preventing their release into the laboratory atmosphere.

-

Ventilation: Ensure that the laboratory has adequate general ventilation. However, general ventilation should be considered a secondary measure to the primary containment provided by a fume hood.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection and consistent use of appropriate PPE are essential to protect against skin and eye contact. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. However, due to the "serious eye irritation" classification, the use of chemical splash goggles is strongly recommended, especially when handling larger quantities or solutions of the compound. A full-face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.

-

Hand Protection: Chemical-resistant gloves are required. Given the lack of specific glove breakthrough data for this compound, it is prudent to select gloves made of a material with broad chemical resistance, such as nitrile or neoprene. Double gloving is a recommended best practice, especially during procedures with a higher risk of contamination. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.

-

Body Protection: A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric is required to protect personal clothing and skin from contamination.

-

Respiratory Protection: For routine handling within a certified chemical fume hood, respiratory protection is typically not required. However, in the event of a significant spill or a failure of engineering controls, a NIOSH-approved P100 particulate respirator may be necessary.

Experimental Workflow: Donning and Doffing PPE

Caption: A logical workflow for donning and doffing Personal Protective Equipment to prevent cross-contamination.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is critical to minimizing harm. All personnel handling this compound must be familiar with the following emergency procedures.

First Aid Measures

-

Inhalation: If dust or vapors are inhaled, immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2] Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills (Solid): For small spills of the solid material, gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a sealed, labeled waste container. Clean the spill area with soap and water.

-

Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Restrict access to the area. If it is safe to do so, contain the spill to prevent it from spreading. Do not attempt to clean up a large spill without appropriate training and equipment.

Storage and Stability: Maintaining Compound Integrity

Proper storage is essential for maintaining the stability and purity of this compound, as well as for preventing accidental exposure.

-

Storage Conditions: Store in a tightly sealed container in a dark, inert atmosphere.[2] The recommended storage temperature is in a freezer at or below -20°C.[2]

-